molecular formula C13H19NO2 B15322861 3-(4-(Diethylamino)phenyl)propanoic acid

3-(4-(Diethylamino)phenyl)propanoic acid

Cat. No.: B15322861
M. Wt: 221.29 g/mol
InChI Key: CEAUXMKZTVRUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Diethylamino)phenyl)propanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with a diethylamino group at the 4-position and a propanoic acid moiety at the 3-position. Its structural complexity and functional groups make it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Diethylamino)phenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 4-(Diethylamino)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. Large-scale production often employs advanced purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Diethylamino)phenyl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The propanoic acid moiety can be oxidized to form the corresponding carboxylic acid derivatives.

  • Reduction: The diethylamino group can be reduced to form secondary or tertiary amines.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Concentrated nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

  • Oxidation: this compound can be converted to its corresponding carboxylic acid derivatives, such as this compound anhydride.

  • Reduction: Reduction of the diethylamino group can yield secondary amines like N-ethyl-3-(4-(Diethylamino)phenyl)propanoic acid.

  • Substitution: Electrophilic substitution reactions can produce nitro derivatives or halogenated compounds.

Scientific Research Applications

3-(4-(Diethylamino)phenyl)propanoic acid has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

  • Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-(4-(Diethylamino)phenyl)propanoic acid is structurally similar to other compounds such as 3-(4-(Dimethylamino)phenyl)propanoic acid and 3-(4-(Diethylamino)benzoic acid. its unique diethylamino group and propanoic acid moiety confer distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 3-(4-(Dimethylamino)phenyl)propanoic acid

  • 3-(4-(Diethylamino)benzoic acid

  • 3-(4-(Methylamino)phenyl)propanoic acid

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]propanoic acid

InChI

InChI=1S/C13H19NO2/c1-3-14(4-2)12-8-5-11(6-9-12)7-10-13(15)16/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,16)

InChI Key

CEAUXMKZTVRUIC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.